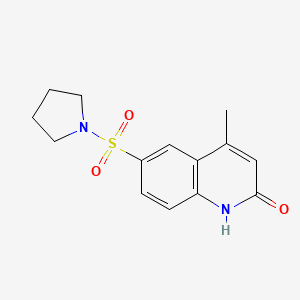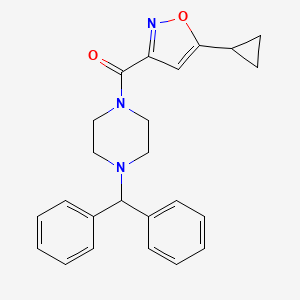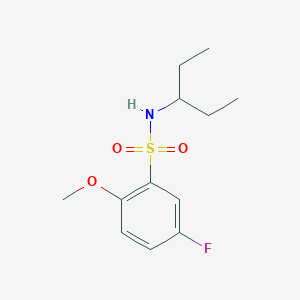![molecular formula C21H26ClN5O3 B4493722 4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B4493722.png)
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
Übersicht
Beschreibung
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Vorbereitungsmethoden
The synthesis of 4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the benzoyl group: The benzoyl group is attached to the piperazine ring via an acylation reaction.
Final assembly: The morpholine ring is introduced in the final step through a cyclization reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}piperidine: This compound has a similar structure but with a piperidine ring instead of a morpholine ring.
4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}pyrrolidine: This compound has a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-15-23-19(14-20(24-15)26-9-11-30-12-10-26)25-5-7-27(8-6-25)21(28)17-13-16(22)3-4-18(17)29-2/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQCXOMIMFOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-chlorophenyl)-2-ethyl-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4493682.png)

![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4493692.png)
![3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE](/img/structure/B4493702.png)
![3-{[methyl(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4493709.png)
![3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4493716.png)
![ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4493728.png)
![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4493730.png)
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4493736.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4493744.png)
![5-FLUORO-2-METHOXY-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4493749.png)
